molecular formula C18H32N2O7 B1239865 Bengamide F

Bengamide F

Cat. No.: B1239865
M. Wt: 388.5 g/mol
InChI Key: PKRBZXVKAMNZBZ-WWIZSIRBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bengamide F is a natural product found in Jaspis and Calthropella with data available.

Scientific Research Applications

Natural Sources and Biological Properties

Bengamide F, along with other bengamides, was initially discovered in marine sponges and later identified in terrestrial bacteria. These compounds have captivated researchers for their notable biological activities. Specifically, bengamides have demonstrated promising antiproliferative and antiangiogenic properties in vitro and in vivo. They target methionine aminopeptidases (MetAP1 and MetAP2) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which are key in various cellular processes. Despite the discontinuation of clinical trials for a synthetic derivative, LAF389, the bengamide class remains a focal point for future research advancements (White, Tenney, & Crews, 2017).

Target Identification and Mechanism

Research into this compound's mechanism has involved proteomics-based approaches. One study highlighted the alteration in protein mobility upon bengamide treatment, pinpointing the inhibition of methionine aminopeptidases (MetAps) as a key action mechanism. This finding was further substantiated through structural studies of human MetAp2 in complex with bengamide, revealing the compound's peptide-mimicking binding manner (Towbin et al., 2003).

Immune Modulation

This compound has also been identified as a potent immune modulator. Its ability to inhibit NF-κB has implications for treating inflammatory diseases and potentially cancer, given its influence on pro-inflammatory cytokines/chemokines and cellular immune responses (Johnson et al., 2012).

Properties

Molecular Formula

C18H32N2O7

Molecular Weight

388.5 g/mol

IUPAC Name

(E,2R,3R,4S,5R)-3,4,5-trihydroxy-N-[(3S,6S)-6-hydroxy-1-methyl-2-oxoazepan-3-yl]-2-methoxy-8-methylnon-6-enamide

InChI

InChI=1S/C18H32N2O7/c1-10(2)5-8-13(22)14(23)15(24)16(27-4)17(25)19-12-7-6-11(21)9-20(3)18(12)26/h5,8,10-16,21-24H,6-7,9H2,1-4H3,(H,19,25)/b8-5+/t11-,12-,13+,14-,15+,16+/m0/s1

InChI Key

PKRBZXVKAMNZBZ-WWIZSIRBSA-N

Isomeric SMILES

CC(C)/C=C/[C@H]([C@@H]([C@H]([C@H](C(=O)N[C@H]1CC[C@@H](CN(C1=O)C)O)OC)O)O)O

SMILES

CC(C)C=CC(C(C(C(C(=O)NC1CCC(CN(C1=O)C)O)OC)O)O)O

Canonical SMILES

CC(C)C=CC(C(C(C(C(=O)NC1CCC(CN(C1=O)C)O)OC)O)O)O

Synonyms

bengamide Z

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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